molecular formula C11H10N2O2 B11725802 2-Cyano-3-(3-methoxyphenyl)prop-2-enamide

2-Cyano-3-(3-methoxyphenyl)prop-2-enamide

Cat. No.: B11725802
M. Wt: 202.21 g/mol
InChI Key: CQLYVMVFUXERSA-UHFFFAOYSA-N
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Description

2-Cyano-3-(3-methoxyphenyl)prop-2-enamide is an organic compound with the molecular formula C11H10N2O2. It is known for its crystalline structure and optical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(3-methoxyphenyl)prop-2-enamide typically involves the reaction of ethyl cyanoacetate with 3-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol, and the product is obtained after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include amines, substituted amides, and various oxidized derivatives .

Scientific Research Applications

2-Cyano-3-(3-methoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyano-3-(3-methoxyphenyl)prop-2-enamide involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the activity of enzymes and other proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide
  • 2-Cyano-3-(3-hydroxyphenyl)prop-2-enamide
  • 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide

Uniqueness

2-Cyano-3-(3-methoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-cyano-3-(3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14)

InChI Key

CQLYVMVFUXERSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C(=O)N

Origin of Product

United States

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